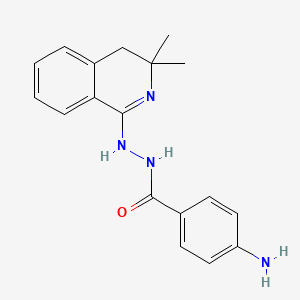![molecular formula C13H15NO3 B5834998 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-Propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as PSI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSI is a spirocyclic compound that contains both an indole and a dioxolane moiety in its structure. The unique chemical structure of PSI makes it a promising candidate for drug discovery and development, as well as for other applications such as materials science and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but several studies have shed light on its potential mechanisms. One study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Another study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits the growth of cancer cells by inducing cell cycle arrest and inhibiting DNA synthesis.
Biochemical and Physiological Effects
1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have several biochemical and physiological effects. One study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits the activity of the enzyme topoisomerase, which is involved in DNA replication and transcription. Another study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. Additionally, 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its potent biological activity, which makes it a promising candidate for drug discovery and development. Additionally, the unique spirocyclic structure of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one makes it a valuable tool for studying the structure-activity relationship of other spirocyclic compounds. However, one of the limitations of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its relatively complex synthesis method, which can make it difficult to produce in large quantities for commercial applications.
Direcciones Futuras
There are several future directions for research on 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of new cancer treatments based on the anticancer activity of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its potential applications in other fields such as materials science and biochemistry. Finally, the synthesis method of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be optimized to make it more efficient and cost-effective for commercial applications.
Métodos De Síntesis
The synthesis of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves a multistep process that requires several intermediate compounds. One of the most commonly used methods for synthesizing 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then subjected to further reactions to form the spirocyclic structure of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Aplicaciones Científicas De Investigación
1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is in drug discovery and development. Several studies have shown that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has potent anticancer activity, making it a potential candidate for the development of new cancer treatments. Additionally, 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antimicrobial and antiviral properties, which could make it useful in the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
1'-propylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-7-14-11-6-4-3-5-10(11)13(12(14)15)16-8-9-17-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKTWMRJVVXNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)


![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)